3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid
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Overview
Description
3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion . The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar chemical properties.
4-Methoxybenzoic acid: Shares the benzoic acid moiety but lacks the furan ring.
Furan-2,5-dicarboxylic acid: An oxidized derivative of furan with two carboxylic acid groups.
Uniqueness
3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid is unique due to the combination of the furan ring and the methoxybenzoic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler furan or benzoic acid derivatives .
Properties
CAS No. |
712286-86-7 |
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Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
3-(furan-2-carbonylamino)-4-methoxybenzoic acid |
InChI |
InChI=1S/C13H11NO5/c1-18-10-5-4-8(13(16)17)7-9(10)14-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,14,15)(H,16,17) |
InChI Key |
AELXGKVCPZWFPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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